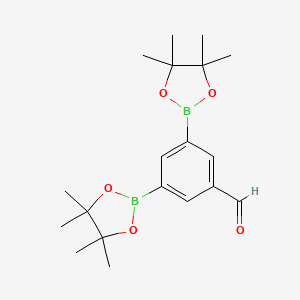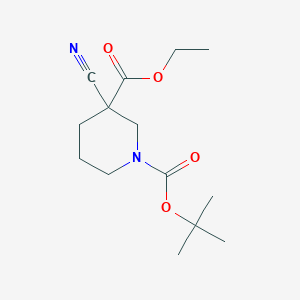![molecular formula C15H13ClFN3O6S B13354400 4-({[2-(2-Chloro-4-nitrophenoxy)ethyl]carbamoyl}amino)benzenesulfonyl fluoride CAS No. 25240-47-5](/img/structure/B13354400.png)
4-({[2-(2-Chloro-4-nitrophenoxy)ethyl]carbamoyl}amino)benzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(2-(2-Chloro-4-nitrophenoxy)ethyl)ureido)benzene-1-sulfonyl fluoride is a complex organic compound with the molecular formula C15H13ClFN3O6S . This compound is notable for its unique structure, which includes a sulfonyl fluoride group, a nitrophenoxy group, and a ureido linkage. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 4-(3-(2-(2-Chloro-4-nitrophenoxy)ethyl)ureido)benzene-1-sulfonyl fluoride involves multiple steps. One common synthetic route includes the reaction of 2-chloro-4-nitrophenol with ethylene oxide to form 2-(2-chloro-4-nitrophenoxy)ethanol. This intermediate is then reacted with isocyanate to form the ureido derivative. Finally, the sulfonyl fluoride group is introduced through a reaction with sulfonyl chloride under appropriate conditions .
Chemical Reactions Analysis
4-(3-(2-(2-Chloro-4-nitrophenoxy)ethyl)ureido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation .
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It is used in the study of enzyme inhibition due to its sulfonyl fluoride group, which can act as a serine protease inhibitor.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-(2-(2-Chloro-4-nitrophenoxy)ethyl)ureido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form a covalent bond with the active site of serine proteases, leading to enzyme inhibition. This interaction disrupts the normal function of the enzyme, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar compounds include:
2,4-Dichloro-1-(4-nitrophenoxy)benzene: This compound shares the nitrophenoxy group but lacks the ureido and sulfonyl fluoride groups.
Oxyfluorfen: This compound has a similar phenoxy structure but includes different substituents like trifluoromethyl and ethoxy groups.
The uniqueness of 4-(3-(2-(2-Chloro-4-nitrophenoxy)ethyl)ureido)benzene-1-sulfonyl fluoride lies in its combination of functional groups, which confer specific reactivity and biological activity .
Properties
CAS No. |
25240-47-5 |
|---|---|
Molecular Formula |
C15H13ClFN3O6S |
Molecular Weight |
417.8 g/mol |
IUPAC Name |
4-[2-(2-chloro-4-nitrophenoxy)ethylcarbamoylamino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C15H13ClFN3O6S/c16-13-9-11(20(22)23)3-6-14(13)26-8-7-18-15(21)19-10-1-4-12(5-2-10)27(17,24)25/h1-6,9H,7-8H2,(H2,18,19,21) |
InChI Key |
XSELYGSDYAXSSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


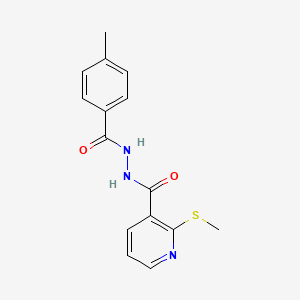
![6-(2,4-Dimethoxyphenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354325.png)
![3-[(1-Adamantylsulfanyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354332.png)
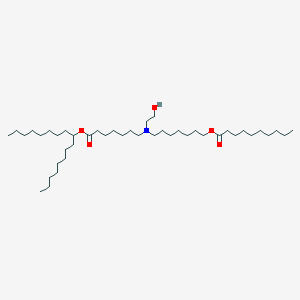
![2-(2,5-Dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalen]-1-yl)acetonitrile](/img/structure/B13354337.png)
![2-Methyl-3-{6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13354340.png)
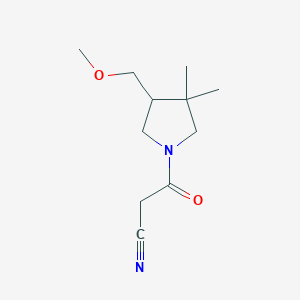
![6-[2-(2,4-Dichlorophenyl)vinyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354353.png)
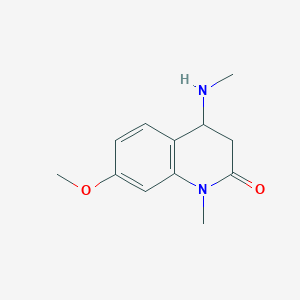
![3-[(1-Adamantylsulfanyl)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354362.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B13354374.png)
![4-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)-2-methylbenzenesulfonyl fluoride](/img/structure/B13354380.png)
